Cas no 19179-36-3 (3,5-Dihydroxybenzonitrile)

3,5-Dihydroxybenzonitrile is a versatile aromatic compound featuring two hydroxyl groups and a nitrile functional group on a benzene ring. Its molecular structure (C7H5NO2) lends itself to applications in organic synthesis, pharmaceutical intermediates, and agrochemical research. The compound's hydroxyl groups enhance reactivity in electrophilic substitution and coupling reactions, while the nitrile group offers potential for further functionalization. Its high purity and stability make it suitable for precise synthetic workflows. Researchers value 3,5-dihydroxybenzonitrile for its role in constructing complex heterocycles and as a building block for bioactive molecules. Proper handling is advised due to potential irritant properties.
3,5-Dihydroxybenzonitrile structure
3,5-Dihydroxybenzonitrile structure
Product Name:3,5-Dihydroxybenzonitrile
CAS No:19179-36-3
MF:C7H5NO2
MW:135.120101690292
MDL:MFCD00016453
CID:88045
PubChem ID:87952
Update Time:2025-11-07

3,5-Dihydroxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dihydroxybenzonitrile
    • 3,5-Dihydroxy-benzonitrile
    • 3,5-dihydroxycyanobenzene
    • 5-cyanoresorcinol
    • Benzonitrile,3,5-dihydroxy
    • alpha-Resorcylonitrile
    • AKOS BB-9154
    • 3,5-DIHYDROXYBENZONI
    • Benzonitrile, 3,5-dihydroxy-
    • 3,5-dihydroxybenzenecarbonitrile
    • 3,5-Dihydroxybenzonitrile 98%
    • 2-hydroxy-6-methyl-3-[(E)-3-phenylprop-2-enoyl]-1H-pyridin-4-one
    • 4MA4PW9ML5
    • 19179-36-3
    • SCHEMBL214163
    • EINECS 242-859-6
    • GS-6005
    • MFCD00016453
    • SB34723
    • 3,5-Dihydroxybenzonitrile, AldrichCPR
    • FT-0614623
    • J-012396
    • 4,4-isopropylidenebis[(allyloxy)benzene]
    • H10611
    • a-Resorcylonitrile
    • AKOS004121467
    • 3,5-DIHYDROXY BENZONITRILE
    • DTXSID00172711
    • A813520
    • Benzonitrile,3,5-dihydroxy-
    • NS00026254
    • AM814
    • AC-16415
    • DB-065759
    • DTXCID5095202
    • MDL: MFCD00016453
    • Inchi: 1S/C7H5NO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H
    • InChI Key: ABHOEQJNEOMTEK-UHFFFAOYSA-N
    • SMILES: OC1C=C(C#N)C=C(C=1)O
    • BRN: 6322491

Computed Properties

  • Exact Mass: 135.03200
  • Monoisotopic Mass: 135.032028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 0.9
  • Topological Polar Surface Area: 64.2

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 190-193°C
  • Boiling Point: 336.4°C at 760 mmHg
  • Flash Point: 157.2 °C
  • Refractive Index: 1.5800 (estimate)
  • Solubility: Slightly soluble (3.4 g/l) (25 º C),
  • Water Partition Coefficient: Soluble in water.
  • PSA: 64.25000
  • LogP: 0.96948
  • Solubility: Uncertain

3,5-Dihydroxybenzonitrile Security Information

3,5-Dihydroxybenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3,5-Dihydroxybenzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:19179-36-3)3,5-Dihydroxybenzonitrile
Order Number:A813520
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):284.0
Email:sales@amadischem.com

Additional information on 3,5-Dihydroxybenzonitrile

Professional Introduction to 3,5-Dihydroxybenzonitrile (CAS No. 19179-36-3)

3,5-Dihydroxybenzonitrile, with the chemical formula C₇H₅NO₂, is a versatile organic compound that has garnered significant attention in the field of pharmaceuticals and materials science due to its unique structural and functional properties. This compound, identified by its CAS number 19179-36-3, serves as a crucial intermediate in the synthesis of various bioactive molecules and advanced materials. Its molecular structure, featuring both hydroxyl and nitrile functional groups, makes it a valuable precursor for developing novel therapeutic agents and functional polymers.

The significance of 3,5-Dihydroxybenzonitrile in modern chemical research is underscored by its broad applicability across multiple domains. In pharmaceutical chemistry, this compound has been explored as a building block for designing molecules with potential antimicrobial, anti-inflammatory, and antioxidant properties. Recent studies have highlighted its role in the synthesis of flavonoid derivatives, which are known for their therapeutic benefits in combating various diseases.

One of the most compelling aspects of 3,5-Dihydroxybenzonitrile is its reactivity, which allows for diverse chemical modifications. The presence of both hydroxyl and nitrile groups enables it to participate in nucleophilic substitution reactions, forming new compounds with tailored properties. This characteristic has been leveraged in the development of advanced materials, where 3,5-Dihydroxybenzonitrile is used to create polymers with enhanced mechanical strength and thermal stability.

In the realm of medicinal chemistry, researchers have been particularly interested in exploring the pharmacological potential of 3,5-Dihydroxybenzonitrile derivatives. A notable study published in 2022 demonstrated its efficacy in inhibiting certain enzymes associated with neurodegenerative diseases. The hydroxyl groups facilitate hydrogen bonding interactions with biological targets, while the nitrile group contributes to lipophilicity, optimizing drug delivery systems. These findings have opened new avenues for developing treatments against conditions such as Alzheimer's and Parkinson's disease.

The synthesis of 3,5-Dihydroxybenzonitrile typically involves the reaction of benzonitrile with glycerol or similar diols under controlled conditions. Advances in green chemistry have led to more sustainable methods, including catalytic processes that minimize waste and energy consumption. These innovations align with the growing emphasis on environmentally friendly practices in chemical manufacturing.

Another area where 3,5-Dihydroxybenzonitrile has made a significant impact is in the development of organic electronic materials. Its conjugated system and electron-withdrawing nitrile group make it an excellent candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Recent breakthroughs have shown that incorporating 3,5-Dihydroxybenzonitrile into polymer chains can enhance charge transport properties, leading to more efficient electronic devices.

The compound's role in drug discovery extends beyond its direct application as a therapeutic agent. It serves as a scaffold for generating libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) techniques combined with computational modeling have accelerated the process of identifying promising candidates for further development. This approach has been instrumental in accelerating drug discovery pipelines for major pharmaceutical companies.

From a material science perspective, 3,5-Dihydroxybenzonitrile derivatives exhibit interesting photophysical properties, making them suitable for applications in optoelectronics and photodynamic therapy. Researchers have explored its potential use in designing photosensitizers that can be activated by light to generate reactive oxygen species, which are effective against cancer cells. This dual functionality—both as a synthetic intermediate and as an active component—underscores the compound's multifaceted utility.

The future prospects of 3,5-Dihydroxybenzonitrile are promising, with ongoing research focusing on expanding its applications into areas such as nanotechnology and biomedicine. The ability to modify its structure further enhances its versatility, allowing scientists to tailor its properties for specific needs. As synthetic methodologies continue to evolve, the accessibility and scalability of producing this compound will likely improve, fostering more innovation across industries.

In conclusion,3,5-Dihydroxybenzonitrile (CAS No. 19179-36-3) is a cornerstone molecule in modern chemical research. Its unique structural features enable diverse applications ranging from pharmaceuticals to advanced materials. The latest scientific advancements highlight its growing importance as a key intermediate and active component in various high-value products. As research progresses,the full potential of this compound is expected to be realized,leading to further breakthroughs that benefit society.

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Amadis Chemical Company Limited
(CAS:19179-36-3)3,5-Dihydroxybenzonitrile
A813520
Purity:99%
Quantity:25g
Price ($):284.0
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